5-Bromo-4-(4-hexylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022701 is a chemical compound with unique properties and applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022701 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD33022701 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced on a large scale for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022701 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022701 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD33022701 depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making the compound versatile for various scientific and industrial uses.
Applications De Recherche Scientifique
MFCD33022701 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential effects on biological systems and its use in developing new drugs and therapies. In medicine, MFCD33022701 is explored for its therapeutic potential in treating various diseases. In industry, the compound is used in the production of materials, chemicals, and other products.
Mécanisme D'action
The mechanism of action of MFCD33022701 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
MFCD33022701 is unique compared to other similar compounds due to its specific properties and applications. Similar compounds may share some structural features but differ in their reactivity, stability, and potential uses. Some of the similar compounds include those with similar functional groups or molecular structures, but MFCD33022701 stands out due to its distinct characteristics and versatility.
Conclusion
MFCD33022701 is a compound with significant potential in various fields of science and industry Its unique properties and versatility make it a valuable compound for research and industrial applications
Propriétés
Formule moléculaire |
C16H19BrN2O |
---|---|
Poids moléculaire |
335.24 g/mol |
Nom IUPAC |
5-bromo-4-(4-hexylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H19BrN2O/c1-2-3-4-5-6-12-7-9-13(10-8-12)15-16(17)19-14(11-20)18-15/h7-11H,2-6H2,1H3,(H,18,19) |
Clé InChI |
QCUBFPMXADVPGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.